molecular formula C31H35ClN2O2RuS B8713722 RuCl[(S,S)-Tsdpen](p-cymene)

RuCl[(S,S)-Tsdpen](p-cymene)

Cat. No.: B8713722
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-XCPIVNJJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

RuCl[(S,S)-Tsdpen](p-cymene) is a useful research compound. Its molecular formula is C31H35ClN2O2RuS and its molecular weight is 636.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality RuCl[(S,S)-Tsdpen](p-cymene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RuCl[(S,S)-Tsdpen](p-cymene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H35ClN2O2RuS

Molecular Weight

636.2 g/mol

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

AZFNGPAYDKGCRB-XCPIVNJJSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2]

Origin of Product

United States

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